Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate

Catalog No.
S15954478
CAS No.
M.F
C17H32N4O7
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)bu...

Product Name

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate

IUPAC Name

ethyl 4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Molecular Formula

C17H32N4O7

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C17H32N4O7/c1-8-25-12(22)11(19-14(23)27-16(2,3)4)9-10-26-21-13(18)20-15(24)28-17(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H3,18,20,21,24)

InChI Key

PZMJOLYZNPGTKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCON=C(N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is a synthetic compound characterized by its complex structure and multiple functional groups. It has the molecular formula C17H32N4O7C_{17}H_{32}N_{4}O_{7} and a molecular weight of approximately 404.47 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on both the guanidino and amino functionalities, which are common in peptide synthesis to enhance stability and solubility during

Typical of amino acid derivatives:

  • Deprotection Reactions: The Boc groups can be removed under acidic conditions, allowing for the formation of free amino groups that can participate in further reactions, such as peptide bond formation.
  • Esterification: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which can then react with various amines to form amides.
  • Nucleophilic Substitution: The guanidino group can participate in nucleophilic substitution reactions, potentially forming new derivatives or conjugates with other biomolecules.

Several synthetic routes can be employed to produce Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate:

  • Stepwise Synthesis: Starting from Boc-protected amino acids, the synthesis may involve coupling reactions facilitated by activating agents such as carbodiimides.
  • One-Pot Reactions: Utilizing multi-component reactions could streamline the synthesis process, allowing for simultaneous formation of the guanidino and amino functionalities.
  • Protecting Group Strategies: Careful management of protecting groups is essential to ensure selective deprotection at the appropriate stages of synthesis.

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate has potential applications in:

  • Peptide Synthesis: As a building block for peptides due to its protected amino functionalities.
  • Drug Development: Its structural features may lend themselves to modifications aimed at enhancing biological activity or selectivity against specific targets.
  • Bioconjugation: The compound's reactive groups could facilitate conjugation with other biomolecules for therapeutic or diagnostic applications.

Research into interaction studies involving Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate is crucial for understanding its potential therapeutic effects. Such studies typically focus on:

  • Receptor Binding Assays: Evaluating how well the compound interacts with specific biological receptors or enzymes.
  • Cell Line Studies: Assessing cytotoxicity or bioactivity against various cancer cell lines to gauge its pharmacological potential.
  • In Vivo Studies: Investigating its efficacy and safety in animal models to predict human responses.

Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate shares similarities with several other compounds that contain guanidine or Boc-protected functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-((tert-butoxycarbonyl)amino)butanoateC11H21NO4C_{11}H_{21}NO_{4}Contains a single Boc-protected amino group
GuanidineCH5NCH_{5}NSimple structure; often used in biochemical applications
N,N-DiethylguanidineC6H14N2C_{6}H_{14}N_{2}A basic guanidine derivative with different substituents

The uniqueness of Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate lies in its dual Boc protection and the specific arrangement of functional groups that may confer distinct properties compared to simpler guanidine derivatives.

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

404.22709937 g/mol

Monoisotopic Mass

404.22709937 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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